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Compound of Interest

Compound Name:
6-Iodo-8-methylimidazo[1,2-

a]pyridine

CAS No.: 861208-21-1

Cat. No.: B2691083

Get Quote

Part 1: Executive Summary & Strategic Value
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry,

serving as the core pharmacophore in marketed drugs such as Zolpidem (hypnotic), Alpidem

(anxiolytic), and Olprinone (cardiotonic).[1] Among the halogenated derivatives, 6-

iodoimidazo[1,2-a]pyridine stands out not merely as an intermediate, but as a critical divergent

node for library generation.

The C-6 iodine atom provides a highly reactive handle for palladium-catalyzed cross-coupling

reactions (Suzuki, Sonogashira, Heck), while the C-3 position remains nucleophilic, allowing for

orthogonal functionalization strategies. This guide details the synthetic logic, validated

protocols, and structural-activity relationship (SAR) implications of this versatile scaffold.[2]

Part 2: Structural Logic & Synthesis of the Core
The Orthogonal Reactivity Profile
Success with this scaffold requires understanding the electronic dichotomy of the ring system:
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C-3 Position (Nucleophilic): Electron-rich due to nitrogen lone pair delocalization. Susceptible

to electrophilic aromatic substitution (EAS) and direct C-H activation.

C-6 Position (Electrophilic): The carbon-iodine bond is activated for oxidative addition by

transition metals. It is significantly more reactive than C-8 due to steric accessibility and

electronic effects.

Validated Core Synthesis Protocol
While 6-iodoimidazo[1,2-a]pyridine is commercially available, in-house synthesis ensures purity

and scalability.

Reaction: Condensation of 2-amino-5-iodopyridine with chloroacetaldehyde.

Reagents: 2-amino-5-iodopyridine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq),

NaHCO₃ (2.0 eq).

Solvent: Ethanol or Methanol (reflux).

Yield: Typically 80-90%.

Step-by-Step Protocol:

Dissolve 2-amino-5-iodopyridine (10 mmol) in Ethanol (30 mL).

Add Chloroacetaldehyde (15 mmol) and NaHCO₃ (20 mmol).

Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

Cool to room temperature and concentrate under reduced pressure.

Neutralize the residue with saturated aq. NaHCO₃ and extract with DCM (3x).

Dry organic layer over Na₂SO₄ and concentrate. Purify via recrystallization (EtOAc/Hexane)

to obtain the beige solid.

Visualization: Synthesis & Reactivity Map
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Figure 1: Synthesis of the core scaffold and its orthogonal reactivity pathways.

Part 3: C-6 Functionalization (The Iodine Handle)
The C-6 position is the primary entry point for introducing aryl, heteroaryl, or alkynyl diversity.

Protocol A: Suzuki-Miyaura Cross-Coupling
This reaction couples the 6-iodo core with boronic acids to create biaryl motifs, common in

anticancer kinase inhibitors.

Mechanism: The oxidative addition of Pd(0) into the C6-I bond is the rate-determining step,

followed by transmetallation with the boronate and reductive elimination.

Standard Operating Procedure (SOP):

Charge: In a Schlenk tube, add 6-iodoimidazo[1,2-a]pyridine (1.0 eq), Arylboronic acid (1.2

eq), and K₂CO₃ (2.0 eq).

Catalyst: Add Pd(PPh₃)₄ (5 mol%). Note: Pd(dppf)Cl₂ is preferred for sterically hindered

substrates.

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

Conditions: Heat at 80–100°C under Argon atmosphere for 12 hours.

Workup: Filter through Celite, extract with EtOAc, and purify via flash column

chromatography.
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Protocol B: Sonogashira Coupling
Used to introduce alkynyl linkers, rigidifying the structure for binding pockets (e.g., mGluR

ligands).

SOP:

Charge: 6-iodoimidazo[1,2-a]pyridine (1.0 eq), Terminal Alkyne (1.2 eq), CuI (10 mol%).

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%).[3]

Base/Solvent: Et₃N (3.0 eq) in DMF or THF.

Conditions: Stir at RT to 60°C under N₂. High temperatures may promote alkyne

homocoupling (Glaser coupling).

Part 4: C-3 Functionalization (Regioselective C-H
Activation)
Once the C-6 position is diversified, the C-3 position can be modified. Traditional methods use

electrophilic substitution (e.g., Vilsmeier-Haack formylation), but modern C-H activation allows

direct arylation.

Protocol C: Pd-Catalyzed C-3 Arylation
This "atom-economic" approach avoids pre-functionalization of the coupling partner.

Reagents:

Substrate: 6-substituted-imidazo[1,2-a]pyridine.[4]

Coupling Partner: Aryl Bromide.[5]

Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%).

Base: KOAc (2.0 eq).

Solvent: DMAc at 120°C.
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Causality: The C-3 position is the most electron-rich site. Pd(II) coordinates to the N-1 nitrogen,

facilitating a concerted metallation-deprotonation (CMD) pathway at C-3.

Visualization: Divergent Library Generation
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Figure 2: Divergent synthesis workflow for generating targeted libraries.

Part 5: Medicinal Chemistry & Biological Data[1][6]
[7][8][9][10][11][12][13]
SAR Insights

Lipophilicity: Substituents at C-6 significantly alter logP. Aryl groups increase metabolic

stability compared to alkyl groups.

Halogen Bonding: Retaining the iodine at C-6 (without coupling) can sometimes enhance

potency via halogen bonding with backbone carbonyls in the target protein (e.g., in certain

kinase pockets).

Solubility: The basic nitrogen (N-1) allows for salt formation (e.g., hydrochloride, tartrate),

improving oral bioavailability.

Comparative Biological Activity (Representative Data)
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Analog
Class

Substitutio
n (C-6)

Substitutio
n (C-3)

Primary
Target

Activity
(IC₅₀/MIC)

Ref

Anticancer
4-

Fluorophenyl
Formyl PI3K 12 nM [1, 2]

Anti-TB

4-

Trifluorometh

ylphenyl

Amide linker

M.

tuberculosis

(QcrB)

0.06 µM [3]

Anxiolytic
Methyl

(Zolpidem)
Amide

GABA-A (

1)
20 nM [4]

Anti-Colon 3-Nitrophenyl H
HT-29 Cell

Line
< 5 µM [5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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